

Bis-PEG4-Sulfonic Acid: A Versatile Linker for Advanced Drug Delivery Systems

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Compound of Interest		
Compound Name:	Bis-PEG4-sulfonic acid	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of drug delivery, the precise control over the physicochemical properties of therapeutic molecules and their carriers is paramount. **Bis-PEG4-sulfonic acid**, a homobifunctional crosslinker, has emerged as a valuable tool for researchers seeking to enhance the performance of drug delivery systems. This technical guide provides a comprehensive overview of the core attributes of **Bis-PEG4-sulfonic acid**, its applications in drug delivery research, detailed experimental protocols, and representative data to inform formulation and development strategies.

Bis-PEG4-sulfonic acid is characterized by a hydrophilic polyethylene glycol (PEG) spacer of four ethylene glycol units, flanked by a sulfonic acid group at each terminus. This structure imparts several desirable properties, including increased water solubility to both the linker and the conjugated molecule, which is particularly beneficial for hydrophobic drugs.[1] The PEG chain also provides a steric shield, which can reduce immunogenicity and prevent aggregation of conjugated proteins or nanoparticles.[2] The terminal sulfonic acid groups are highly acidic and hydrophilic, offering reactive handles for various conjugation chemistries.[3]

Core Properties and Specifications

A clear understanding of the physicochemical properties of **Bis-PEG4-sulfonic acid** is essential for its effective application.



Property	Value	Reference
Chemical Formula	C10H22O10S2	[4]
Molecular Weight	366.40 g/mol	[2]
CAS Number	1807539-08-7	[4]
Appearance	Solid	[5]
Solubility	Soluble in DMSO	[2]
Storage Conditions	-20°C for long-term storage	[4]

Applications in Drug Delivery Research

The unique characteristics of **Bis-PEG4-sulfonic acid** make it a versatile component in various drug delivery platforms, including nanoparticle surface modification, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Nanoparticle Functionalization

The surface modification of nanoparticles with PEG, a process known as PEGylation, is a widely adopted strategy to improve their in vivo performance.[6] The hydrophilic PEG chains on the nanoparticle surface create a hydration layer that can reduce opsonization by plasma proteins, thereby prolonging circulation time and enabling passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[7] The sulfonic acid groups of **Bis-PEG4-sulfonic acid** can be activated to react with amine groups on the surface of nanoparticles or drug molecules, forming stable amide bonds.[8]

Experimental Protocols

The following protocols are generalized methodologies based on standard bioconjugation techniques and should be optimized for specific applications.

Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles



This protocol describes the covalent attachment of **Bis-PEG4-sulfonic acid** to nanoparticles with surface amine groups using EDC/NHS chemistry.

Materials:

- Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)
- Bis-PEG4-sulfonic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
- Conjugation Buffer (e.g., PBS or Borate Buffer, pH 7.2-8.0)
- Quenching Buffer (e.g., Tris or glycine solution)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

- Activation of Bis-PEG4-sulfonic acid:
 - Dissolve Bis-PEG4-sulfonic acid in anhydrous DMF or DMSO to a desired stock concentration.
 - In a separate tube, dissolve EDC and NHS in Activation Buffer.
 - Add a 1.5 to 2-fold molar excess of EDC and NHS to the Bis-PEG4-sulfonic acid solution.
 - Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
- Conjugation to Nanoparticles:
 - Disperse the amine-functionalized nanoparticles in the Conjugation Buffer.



- Add the activated Bis-PEG4-sulfonic acid solution to the nanoparticle dispersion. A 10- to 50-fold molar excess of the linker to the nanoparticle is a common starting point, but this should be optimized.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- · Quenching and Purification:
 - Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
 - Incubate for 15 minutes at room temperature.
 - Purify the functionalized nanoparticles from excess reagents and byproducts using methods such as dialysis, size-exclusion chromatography (SEC), or centrifugation.

Data Presentation: Representative Physicochemical Characterization

While specific data for drug delivery systems formulated with **Bis-PEG4-sulfonic acid** is limited in publicly available literature, the following tables present representative data for PEGylated nanoparticles to illustrate the expected impact of surface modification.

Table 1: Representative Physicochemical Properties of PEGylated Nanoparticles

Formulation	Mean Hydrodyna mic Diameter (nm)	Polydispers ity Index (PDI)	Zeta Potential (mV)	Drug Loading (%)	Encapsulati on Efficiency (%)
Unmodified Nanoparticles	150 ± 5.2	0.15 ± 0.02	-25.3 ± 1.8	5.2 ± 0.4	85.1 ± 3.2
PEGylated Nanoparticles	165 ± 6.1	0.12 ± 0.03	-15.8 ± 2.1	4.9 ± 0.5	82.5 ± 4.1



Note: This data is illustrative and the actual values will depend on the specific nanoparticle composition, drug, and PEGylation conditions. The increase in hydrodynamic diameter is expected after PEGylation, while a decrease in the magnitude of the zeta potential suggests successful shielding of the surface charge by the PEG layer.[6]

Table 2: Representative In Vitro Drug Release Profile

Time (hours)	Cumulative Release (%) - Unmodified Nanoparticles	Cumulative Release (%) - PEGylated Nanoparticles
1	25.3 ± 2.1	18.7 ± 1.9
4	48.9 ± 3.5	35.4 ± 2.8
8	65.1 ± 4.2	52.8 ± 3.9
12	78.6 ± 3.9	68.2 ± 4.5
24	89.4 ± 4.8	81.5 ± 5.1

Note: This data is illustrative. PEGylation can lead to a more sustained release profile by creating an additional barrier to drug diffusion.[9]

Table 3: Representative In Vivo Biodistribution Data (% Injected Dose per Gram of Tissue) at 24h Post-Injection

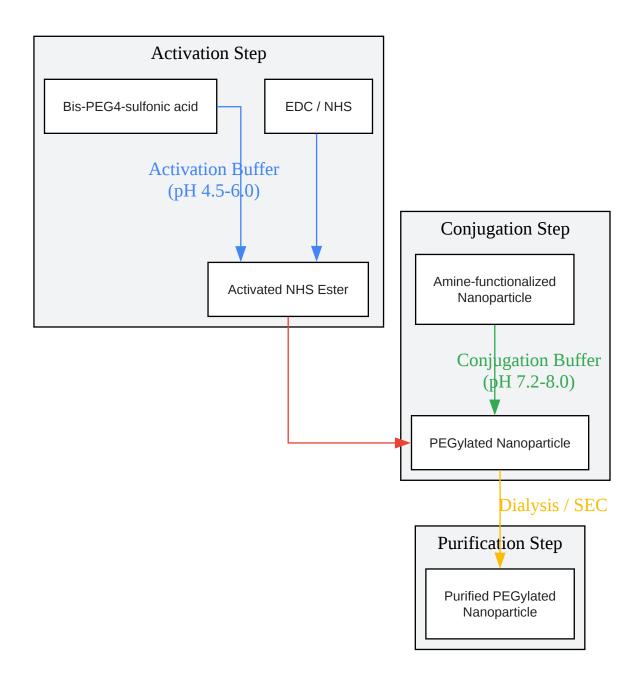
Organ	Unmodified Nanoparticles	PEGylated Nanoparticles
Blood	1.5 ± 0.4	8.2 ± 1.1
Liver	45.2 ± 5.8	25.7 ± 4.3
Spleen	12.8 ± 2.1	7.5 ± 1.9
Tumor	3.1 ± 0.9	8.9 ± 1.5

Note: This data is illustrative. PEGylation is expected to increase blood circulation time and enhance tumor accumulation due to the EPR effect.[10]



Visualizations: Workflows and Pathways Experimental and Logical Workflows

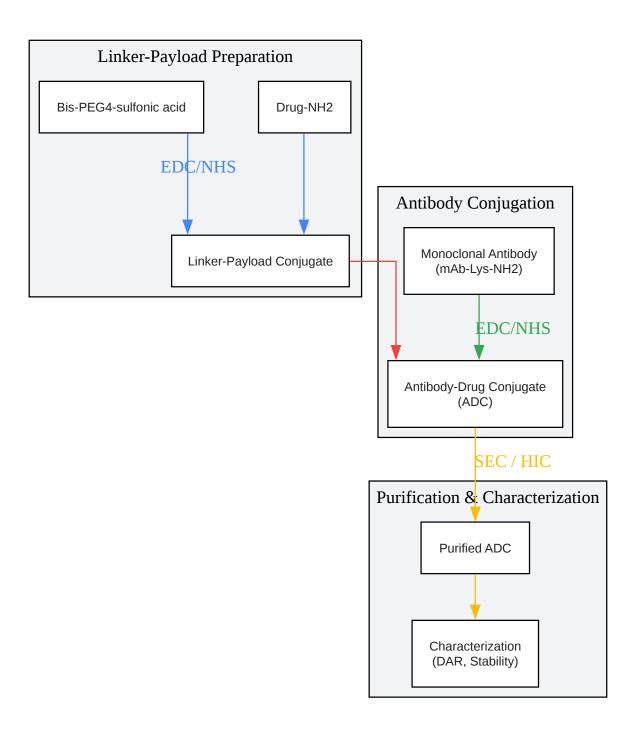
The following diagrams, generated using Graphviz, illustrate key workflows in the application of **Bis-PEG4-sulfonic acid**.



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Caption: Workflow for Nanoparticle Surface Functionalization.



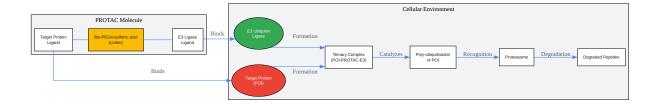


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Caption: General Workflow for ADC Synthesis.

Signaling Pathways and Mechanisms of Action





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Caption: PROTAC Mechanism of Action.

Conclusion

Bis-PEG4-sulfonic acid offers a compelling set of features for researchers in drug delivery. Its hydrophilic PEG spacer and reactive sulfonic acid termini provide a versatile platform for enhancing the solubility, stability, and pharmacokinetic profiles of various therapeutic modalities. While specific, quantitative data for drug delivery systems utilizing this exact linker remains an area for further research, the principles of PEGylation and the established protocols for similar bifunctional linkers provide a strong foundation for its successful implementation. The workflows and representative data presented in this guide are intended to equip scientists and developers with the necessary knowledge to explore the potential of Bis-PEG4-sulfonic acid in creating next-generation drug delivery systems.

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